
1,8-Diaminooctane
Overview
Description
1,8-Diaminooctane (CAS: 373-44-4, molecular formula: C₈H₂₀N₂) is a linear aliphatic diamine with primary amine groups at both ends of an eight-carbon chain. It is also known as octamethylenediamine or 1,8-octanediamine . This compound is widely used in industrial applications, including polymer synthesis (e.g., non-isocyanate polyurethanes and epoxy resins) , catalysis , and as a cross-linking agent . Its structural flexibility and bifunctional reactivity make it valuable in materials science and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethylenediamine is synthesized through the catalytic hydrogenation of suberonitrile. This reaction is carried out at temperatures ranging from 150 to 180°C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . The reaction is conducted in the liquid phase and can be performed continuously or batchwise. The catalyst is typically arranged as a fixed bed in a shaft, tube, or tube bundle reactor .
Industrial Production Methods
The industrial production of octamethylenediamine follows the same synthetic route as described above. The process involves the continuous or batchwise catalytic hydrogenation of suberonitrile in the presence of ammonia and cobalt catalysts . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octamethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert octamethylenediamine into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Polymer Chemistry
1,8-Diaminooctane is extensively used as a crosslinking agent in the synthesis of polymers and resins. Its bifunctional nature allows it to create complex three-dimensional networks which enhance the mechanical properties and stability of polymeric materials.
Application | Description |
---|---|
Crosslinking Agent | Enhances stability and mechanical properties of polymers. |
Building Block | Used in the synthesis of various polymeric materials including elastomers and coatings. |
Biochemical Applications
The compound has shown promise in biological research for its role as a scaffold material and in drug delivery systems.
- Cell Adhesion and Proliferation : Research indicates that this compound can enhance cell adhesion and proliferation, making it useful in regenerative medicine .
- Enzyme Interaction : It has been studied for its inhibitory effects on enzymes such as deoxyhypusine synthase, which is crucial for cellular functions .
Application | Description |
---|---|
Drug Delivery | Used to form complexes with pharmaceutical agents for targeted delivery. |
Tissue Engineering | Acts as a scaffold material to support cell growth and tissue regeneration. |
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical compounds.
- Synthesis of Macrocycles : It is employed in the creation of molecular cages and macrocycles which have applications in catalysis and molecular recognition .
- Agrochemicals : The compound is utilized in the production of crop protection agents, particularly fungicides .
Application | Description |
---|---|
Intermediate | Key component in the synthesis of agrochemicals and pharmaceuticals. |
Macrocycle Formation | Used to create complex structures for catalytic applications. |
Case Study 1: Drug Delivery Systems
A study published in Biomaterials explored the use of this compound derivatives as linkers in drug delivery systems. The research demonstrated that these derivatives could effectively enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes .
Case Study 2: Polymer Crosslinking
Research conducted by Zhang et al. (2020) investigated the use of this compound as a crosslinker in polyurethane synthesis. The study found that incorporating this diamine significantly improved the thermal stability and mechanical strength of the resulting polymer networks compared to traditional crosslinkers .
Mechanism of Action
The mechanism of action of octamethylenediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes . The compound’s ability to act as a cross-linking agent also plays a role in its biological and industrial applications .
Comparison with Similar Compounds
Table 1: Thermal Degradation Data for PHUs Synthesized with Aliphatic Diamines
Diamine | T₅% (°C) | First-Step Tmax (°C) | Second-Step Tmax (°C) |
---|---|---|---|
1,6-Hexanediamine | 240–254 | 307–311 | 437–443 |
1,8-Diaminooctane | 262–279 | 312–320 | 443–455 |
Isophoronediamine | 251–256 | 320–327 | 401–418 |
The enhanced thermal stability of this compound-based PHUs is attributed to its extended methylene chain, which reduces segmental mobility and increases intermolecular interactions .
Host-Guest Chemistry with Cucurbiturils
This compound forms stable pseudorotaxanes with cucurbit[6]uril (CB[6]) and cucurbit[7]uril (CB[7]), where the terminal amine groups remain outside the host cavity. In contrast, shorter diamines like 1,7-diaminoheptane exhibit weaker interactions with CB[8], highlighting the chain-length dependence of host-guest binding strength .
Structural Effects in Hybrid Materials
In lead halide perovskites ([H₃N-(CH₂)ₙ-NH₃]PbX₄), the even-odd effect influences crystallinity and optical properties. Hybrid crystals with this compound (n = 8, even) exhibit distinct band structures compared to odd-chain analogs (n = 5, 7), enabling tunable luminescence for optoelectronic applications .
Environmental Impact and Sustainability
- Fossil-derived : GWP = 4.15 kgCO₂eq/kg (comparable to nitrogen-containing pesticides) .
- Bio-based (fermentation): GWP = 1.53 kgCO₂eq/kg, reducing carbon footprint by 63% . Shorter-chain diamines like 1,4-diaminobutane have lower GWPs but lack the performance benefits of this compound in high-temperature applications .
Biological Activity
1,8-Diaminooctane (DAO), also known as VL-004, is a compound with significant biological activity, particularly in the fields of antimicrobial properties and cellular health. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is a linear aliphatic diamine with the chemical formula CHN. Its structure consists of two amino groups (-NH) attached to an octane backbone. This configuration allows for various interactions with biological systems, contributing to its diverse biological activities.
Antimicrobial Activity
Research has highlighted the antibacterial properties of this compound and its derivatives. A study identified a series of linear guanidine derivatives, including DAO, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 4 µg/mL for various strains, including multi-drug resistant clinical isolates such as Enterobacter cloacae and Acinetobacter baumannii .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.12 - 4 | Staphylococcus aureus |
Escherichia coli | ||
Enterobacter cloacae | ||
Acinetobacter baumannii |
This broad-spectrum activity indicates DAO's potential as a lead compound for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Mitophagy Induction and Cellular Health
Recent studies have revealed that this compound promotes mitophagy—an essential process for cellular health where damaged mitochondria are removed and replaced. In model organisms like Caenorhabditis elegans, DAO has been shown to exceed the efficacy of spermidine in inducing mitophagy and protecting against oxidative stress .
The protective effects of DAO against oxidative stress are mediated through pathways involving canonical aging genes. This suggests that DAO not only aids in mitochondrial maintenance but may also contribute to extending lifespan and healthspan by mitigating age-related cellular decline .
Case Studies and Applications
Several case studies illustrate the practical applications of this compound:
- Antibacterial Coatings : DAO has been investigated for use in coatings that inhibit bacterial growth on surfaces in medical settings.
- Cellular Health Supplements : Due to its role in promoting mitophagy, DAO is being explored as a dietary supplement aimed at enhancing mitochondrial function in aging populations.
Q & A
Basic Research Questions
Q. How is 1,8-Diaminooctane utilized as a structure-directing agent (OSDA) in zeolite synthesis?
Methodological Answer: this compound serves as an OSDA to template the crystallization of ferrierite zeolites. Experimental protocols involve hydrothermal synthesis under controlled pH, temperature (~150–180°C), and stirring conditions to optimize pore structure and crystallinity. Comparative studies with shorter-chain diamines (e.g., ethylenediamine) reveal that the octane chain length enhances framework stability by aligning with the zeolite’s channel dimensions. Characterization via XRD, SEM, and BET analysis validates pore geometry and thermal stability .
Q. What analytical techniques are effective for identifying this compound in complex biological or chemical mixtures?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is preferred. Under positive ion mode, this compound generates a protonated molecular ion peak at m/z 145.1695. Collision-induced dissociation (CID) reveals fragmentation pathways, including β-fragmentation and loss of CH2=CH2 (28 u) or HCN (27 u). MS/MS spectra (e.g., Figure 4 in ) aid in structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact (GHS05/07). Store in airtight containers in dry, ventilated areas away from oxidizers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Monitor vapor exposure with fume hoods due to its LD50 (oral, rabbit: 500 mg/kg) and corrosive properties .
Advanced Research Questions
Q. How does the chain length of diamines influence their efficacy as OSDAs in zeolite crystallization?
Methodological Answer: Systematic comparisons using ethylenediamine (C2) vs. This compound (C8) show that longer chains improve zeolite stability by matching the framework’s pore dimensions. Kinetic studies under varying pH and stirring rates demonstrate that C8 amines reduce defect density, as confirmed by <sup>29</sup>Si NMR and adsorption isotherms. Ethylenediamine, however, favors smaller-pore structures like ZSM-48 .
Q. What methodologies elucidate this compound’s role in crosslinking organic semiconductors?
Methodological Answer: Crosslinking with this compound (DAO) in organic semiconductors (e.g., isoindigo derivatives) involves nucleophilic substitution or condensation reactions. Optimal conditions include DMSO solvent, 55–65°C, and stoichiometric amine ratios. Post-reaction, FT-IR confirms imine bond formation, while AFM and hole mobility measurements (via space-charge-limited current, SCLC) assess film morphology and charge transport efficiency .
Q. How does this compound enhance mitophagy in aging-related studies?
Methodological Answer: In C. elegans and human cell models, this compound (VL-004) upregulates mitophagy via PINK1/Parkin pathways. Dose-response assays (10–100 µM) quantify mitochondrial clearance using mt-Keima reporters. Lifespan assays under oxidative stress (e.g., paraquat) show VL-004 extends healthspan by 15–20% vs. spermidine. RNAi knockdown of atg-1 or ube-1 validates pathway specificity .
Q. What kinetic mechanisms explain this compound’s inhibition of polyamine oxidases (PAOs)?
Methodological Answer: Competitive inhibition of Arabidopsis PAO1 (AtPAO1) is measured via stopped-flow spectroscopy. Ki values (this compound: ~50 µM) are derived from Lineweaver-Burk plots, showing preferential binding over shorter-chain diamines. Substrate specificity assays using spermidine (Spd) vs. spermine (Spm) confirm chain-length-dependent inhibition, critical for designing anti-aging therapeutics .
Q. How is this compound employed in functionalizing carbon nanomaterials?
Methodological Answer: Gas-phase derivatization of fullerenes (C60) involves heating this compound (150°C, 3 h) under vacuum (1 Torr). FT-IR and Raman spectroscopy confirm amine-C60 adducts via [2+2] cycloaddition. Control experiments with pristine fullerene powder validate covalent modification, while TEM reveals nanomaterial dispersion improvements for optoelectronic applications .
Properties
IUPAC Name |
octane-1,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJDPKCLMLPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7613-16-3 (di-hydrochloride) | |
Record name | Octamethylenediamine | |
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DSSTOX Substance ID |
DTXSID9073173 | |
Record name | 1,8-Octanediamine | |
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Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow crystals, hygroscopic; [MSDSonline] | |
Record name | 1,8-Octamethylenediamine | |
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CAS No. |
373-44-4, 7613-16-3 | |
Record name | 1,8-Octanediamine | |
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Record name | Octamethylenediamine | |
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Record name | Octamethylenediamine | |
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Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
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Record name | 1,8-Octanediamine | |
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Record name | Octamethylenediamine | |
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Record name | Octamethylenediammonium dichloride | |
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Record name | OCTAMETHYLENEDIAMINE | |
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Synthesis routes and methods
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